(+)-2-Carene (CAS 4497-92-1) is a naturally occurring bicyclic monoterpene featuring a fused cyclopropane ring and an endocyclic double bond at the delta-2 position. While structurally similar to the more abundant (+)-3-carene, the specific positioning of the C2-C3 olefinic bond in (+)-2-carene imparts distinct conformational flexibility and regiochemical reactivity. In industrial and advanced laboratory settings, it is primarily procured as a highly valuable chiral building block for asymmetric synthesis, complex natural product total synthesis, and the development of stereoselective catalysts. Its rigid yet reactive framework makes it an essential starting material when specific stereocenters or regioselective ring-opening pathways are required that cannot be accessed via other common terpenes[1].
Procurement substitution of (+)-2-carene with the significantly cheaper and more abundant (+)-3-carene is frequently impossible due to the regiochemistry of the double bond. The delta-3 olefin in (+)-3-carene leads to entirely different cleavage products during ozonolysis and exhibits different facial selectivity during epoxidation. More critically, because the true (-)-3-carene enantiomer is not readily available in nature, chemists cannot simply procure the opposite enantiomer of 3-carene to reverse stereoselectivity in catalytic applications. Instead, (+)-2-carene must be procured to act as a 'quasienantiomer,' providing the inverted chiral pocket geometry necessary for synthesizing ent-products in asymmetric catalysis [1].
In the design of chiral bipyridine ligands for copper-catalyzed allylic oxidation, the lack of a natural (-)-3-carene source presents a procurement barrier for accessing opposite enantioselectivities. To overcome this, (+)-2-carene is utilized as a quasienantiomer. Ligands derived from (+)-2-carene (e.g., ligand 21) provide a chiral cavity that mimics the unavailable ent-3-carene derivatives, effectively reversing the stereochemical outcome of the reaction compared to standard (+)-3-carene-derived ligands [1].
| Evidence Dimension | Enantioselectivity direction in asymmetric allylic oxidation |
| Target Compound Data | (+)-2-carene (yields quasienantiomeric ligand 21 for reversed selectivity) |
| Comparator Or Baseline | (+)-3-carene (yields standard ligand 20) |
| Quantified Difference | Provides access to the opposite enantiomeric product series |
| Conditions | Synthesis of chiral bipyridine copper(I) complexes |
Buyers must procure (+)-2-carene to synthesize catalysts that yield the opposite enantiomer when the true (-)-3-carene is commercially unavailable.
The position of the double bond in (+)-2-carene dictates its fragmentation pattern during oxidative cleavage. Ozonolysis of (+)-2-carene specifically cleaves the C2-C3 bond, cleanly yielding distinct keto-acids (e.g., in 80% yield) that serve as critical precursors for diquinane chirons and the total synthesis of (+)-pentalenene. In contrast, ozonolysis of (+)-3-carene cleaves the C3-C4 bond, generating an entirely different carbon framework that cannot be directly utilized for these specific sesquiterpene and polyquinane targets [1].
| Evidence Dimension | Ozonolysis cleavage site and product utility |
| Target Compound Data | (+)-2-carene (C2-C3 cleavage yielding specific diquinane precursors in 80% yield) |
| Comparator Or Baseline | (+)-3-carene (C3-C4 cleavage yielding incompatible fragments) |
| Quantified Difference | Exclusive access to the delta-2 derived keto-acid framework |
| Conditions | Ozonolysis followed by oxidative workup |
Procurement of (+)-2-carene is mandatory when the synthetic route requires the specific C2-C3 cleavage fragments for cyclopentenone or sesquiterpene construction.
The synthesis of hexahydroisobenzofuran and 3-oxabicyclo[3.3.1]nonane scaffolds—potent tyrosyl-DNA phosphodiesterase 1 (TDP1) inhibitors—relies on the condensation of carenes with heteroaromatic aldehydes. (+)-2-carene undergoes this Prins-type cyclization directly, yielding the target isobenzofurans in high yields (up to 89% with crotonaldehyde). (+)-3-carene is unreactive in this specific pathway and must first be catalytically isomerized to 2-carene before the condensation can occur [1].
| Evidence Dimension | Direct yield of hexahydroisobenzofuran derivatives |
| Target Compound Data | (+)-2-carene (Direct condensation, up to 89% yield) |
| Comparator Or Baseline | (+)-3-carene (0% direct yield; requires prior isomerization) |
| Quantified Difference | Eliminates the need for an upstream isomerization step |
| Conditions | Reaction with aldehydes over montmorillonite K10 clay |
Using (+)-2-carene directly streamlines the manufacturability of complex heterocyclic APIs by bypassing a mandatory isomerization step required for 3-carene.
The epoxides of 2-carene and 3-carene exhibit divergent reactivity under acid-catalyzed hydrolysis. While 3-carene oxide predominantly undergoes C3-O bond cleavage to yield trans-diols, 2-carene oxide undergoes cleavage at the C2-O bond. This unique regioselectivity allows 2-carene oxide to yield a mixture of cis- and trans-diols (26% and 53%, respectively) and, under certain basic conditions, permits the retention of the cyclopropane ring to form specific allylic alcohols [1].
| Evidence Dimension | Regioselectivity of epoxide ring-opening |
| Target Compound Data | 2-carene oxide (C2-O cleavage, yields 26% cis-diol and 53% trans-diol) |
| Comparator Or Baseline | 3-carene oxide (C3-O cleavage, yields predominantly trans-diols) |
| Quantified Difference | Distinct C2-O cleavage pathway enabling cis-diol formation |
| Conditions | Acid-catalyzed hydrolysis |
Chemists must select (+)-2-carene when synthesizing specific carane-type building blocks that require C2-O functionalization or specific cis-diol ratios.
Because (-)-3-carene is not naturally available, (+)-2-carene is the premier starting material for synthesizing chiral bipyridine and phosphite ligands that require an inverted chiral cavity. It is specifically procured to reverse the enantioselectivity in metal-catalyzed asymmetric reactions, such as copper-catalyzed allylic oxidations [1].
The specific C2-C3 double bond of (+)-2-carene makes it the ideal chiral pool precursor for ozonolysis-driven fragmentation. It is utilized to generate precise keto-acid intermediates required for the Pauson-Khand reaction, enabling the efficient total synthesis of complex targets like (+)-pentalenene and (+)-alpha-elemene [2].
(+)-2-carene is directly utilized in Prins-type condensations with heteroaromatic aldehydes to construct 3-oxabicyclo[3.3.1]nonane and hexahydroisobenzofuran frameworks. This direct reactivity makes it a superior procurement choice over 3-carene for the streamlined synthesis of TDP1 inhibitors and related pharmaceutical intermediates [3].
Flammable